molecular formula C11H6BrClFNO2 B5785927 5-bromo-N-(4-chloro-2-fluorophenyl)furan-2-carboxamide

5-bromo-N-(4-chloro-2-fluorophenyl)furan-2-carboxamide

Cat. No.: B5785927
M. Wt: 318.52 g/mol
InChI Key: XSUNJDGMRPYTIY-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-chloro-2-fluorophenyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a 5-bromo and a 4-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(4-chloro-2-fluorophenyl)furan-2-carboxamide typically involves the following steps:

    Bromination: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The brominated furan is then reacted with 4-chloro-2-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

    Oxidation and Reduction: The furan ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction Products: Reduction can yield furan-2-carboxamide derivatives with altered functional groups.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and materials for improved thermal and mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological assays to study enzyme activity and protein interactions.

Industry:

    Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-chloro-2-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The presence of halogen atoms (bromine, chlorine, and fluorine) enhances its binding affinity and specificity.

Comparison with Similar Compounds

  • 5-Bromo-N-(4-chlorophenyl)-2-fluorobenzamide
  • 5-Bromo-2-chlorophenyl)-4-fluorophenylmethanone

Comparison:

  • Structural Differences: While these compounds share similar halogen substitutions, the position and nature of the functional groups differ, leading to variations in their chemical and biological properties.
  • Unique Features: 5-bromo-N-(4-chloro-2-fluorophenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties, enhancing its reactivity and potential applications.

Properties

IUPAC Name

5-bromo-N-(4-chloro-2-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClFNO2/c12-10-4-3-9(17-10)11(16)15-8-2-1-6(13)5-7(8)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUNJDGMRPYTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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